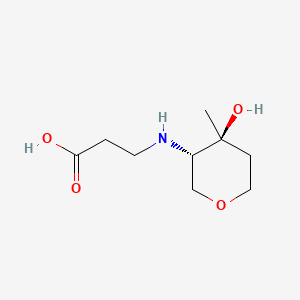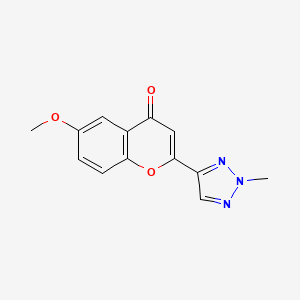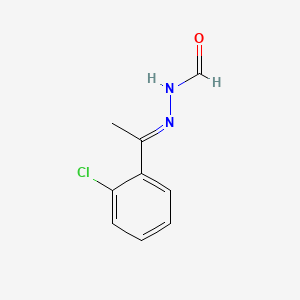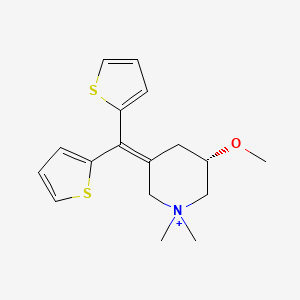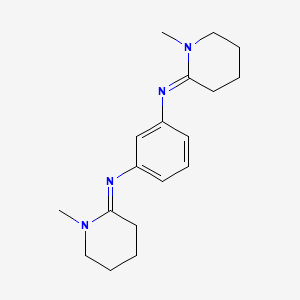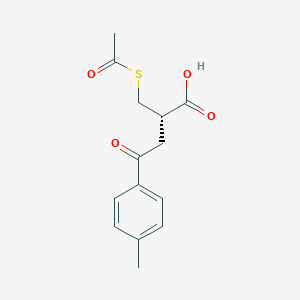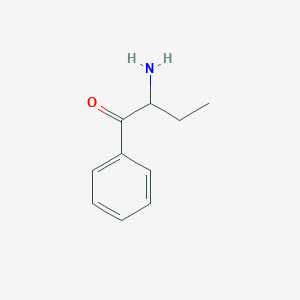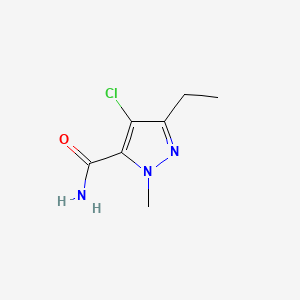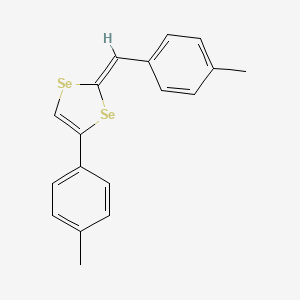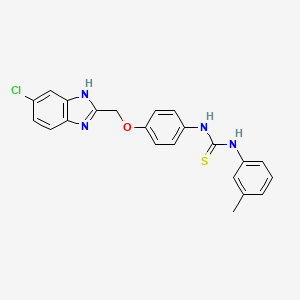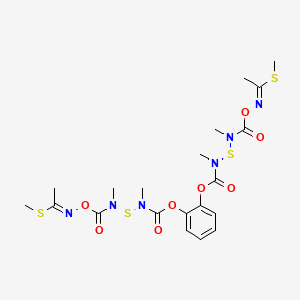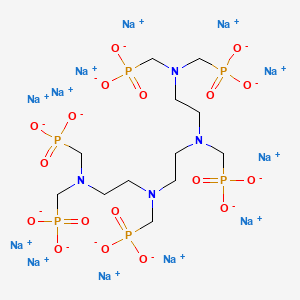
Metacresol carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metacresol carbonate, also known as 3-methylphenyl carbonate, is an organic compound derived from metacresol. It is a colorless to yellowish liquid with a distinct phenolic odor. This compound is used in various industrial applications due to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Metacresol carbonate can be synthesized through the reaction of metacresol with phosgene in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the carbonate ester.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow process where metacresol and phosgene are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Metacresol carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form metacresol and carbon dioxide.
Substitution: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Oxidation: this compound can be oxidized to form corresponding quinones under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Hydrolysis: Metacresol and carbon dioxide.
Substitution: Various substituted phenolic compounds.
Oxidation: Quinones and other oxidized derivatives.
Scientific Research Applications
Metacresol carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving phenolic substrates.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of certain pesticides and disinfectants.
Mechanism of Action
The mechanism of action of metacresol carbonate involves its ability to undergo hydrolysis and release metacresol, which can interact with various biological targets. Metacresol is known to have antimicrobial properties and can disrupt cell membranes, leading to cell death. Additionally, metacresol can act as an enzyme inhibitor, affecting various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler aromatic compound with a hydroxyl group.
Cresols: Isomers of metacresol, including ortho-cresol and para-cresol.
Carbonates: Other carbonate esters such as ethylene carbonate and propylene carbonate.
Uniqueness
Metacresol carbonate is unique due to its specific reactivity and the presence of both a phenolic and a carbonate group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.
Properties
CAS No. |
859923-50-5 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(3-methylphenyl) hydrogen carbonate |
InChI |
InChI=1S/C8H8O3/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5H,1H3,(H,9,10) |
InChI Key |
GPFJHNSSBHPYJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


